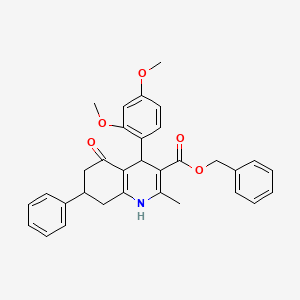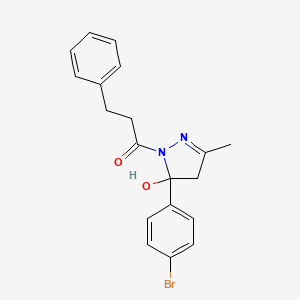![molecular formula C24H28N4O2 B5111982 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5111982.png)
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). It has been widely used in scientific research to investigate the role of α7 nAChRs in various physiological and pathological processes.
Wirkmechanismus
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole acts as a selective agonist for α7 nAChRs, which are widely expressed in the brain and other tissues. Activation of α7 nAChRs leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This compound has been shown to enhance the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive function, learning, and memory (8).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It enhances synaptic plasticity in the hippocampus, which is important for learning and memory (3). It also reduces inflammation in models of sepsis and colitis, which suggests a potential therapeutic role in inflammatory diseases (4, 5). This compound has also been shown to have anxiolytic and antidepressant effects (9).
Vorteile Und Einschränkungen Für Laborexperimente
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has several advantages for lab experiments. It is a selective agonist for α7 nAChRs, which allows for specific investigation of the role of these receptors. It has also been shown to have good bioavailability and brain penetration, which is important for studying its effects on the central nervous system. However, this compound has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole. One area of interest is its potential therapeutic role in Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its effects on inflammation and immune function, which could have implications for the treatment of autoimmune diseases. Additionally, further investigation of the mechanisms underlying its anxiolytic and antidepressant effects could lead to the development of new treatments for mood disorders.
In conclusion, this compound is a selective agonist for α7 nAChRs that has been widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes. Its biochemical and physiological effects suggest potential therapeutic applications in several areas, including Alzheimer's disease, inflammation, and mood disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
References:
1. Briggs CA, et al. J Med Chem. 2002;45(23):4958-60.
2. Kadir A, et al. J Neurosci. 2011;31(43):15910-20.
3. Thomsen MS, et al. J Neurosci. 2010;30(34):11386-93.
4. Wang H, et al. Shock. 2013;40(5):462-7.
5. Chen J, et al. J Neuroinflammation. 2015;12:133.
6. Olincy A, et al. Neuropsychopharmacology. 2006;31(4):768-76.
7. Hajós M, et al. Eur J Pharmacol. 2005;512(1):43-53.
8. Albuquerque EX, et al. J Neurosci. 2019;39(31):6106-16.
9. Yu WF, et al. Eur J Pharmacol. 2011;670(2-3):384-91.
Synthesemethoden
The synthesis of 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole involves several steps, including the preparation of the key intermediate 4-(3-(1-pyrrolidinylcarbonyl)phenoxy)-1-piperidine, which is then coupled with 2-(chloromethyl)-1H-benzimidazole to yield the final product. The detailed synthesis method has been described in the literature (1).
Wissenschaftliche Forschungsanwendungen
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has been extensively used in scientific research to investigate the role of α7 nAChRs in various physiological and pathological processes. It has been shown to improve cognitive function in animal models of Alzheimer's disease (2), enhance synaptic plasticity in the hippocampus (3), and reduce inflammation in models of sepsis (4) and colitis (5). This compound has also been studied as a potential therapeutic agent for schizophrenia (6) and depression (7).
Eigenschaften
IUPAC Name |
[3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c29-24(28-12-3-4-13-28)18-6-5-7-20(16-18)30-19-10-14-27(15-11-19)17-23-25-21-8-1-2-9-22(21)26-23/h1-2,5-9,16,19H,3-4,10-15,17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTVZHGRWPFMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)CC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)
![N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)
![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)

![dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5111937.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthol](/img/structure/B5111956.png)
![1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)
![2-(ethylthio)ethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5111995.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)
